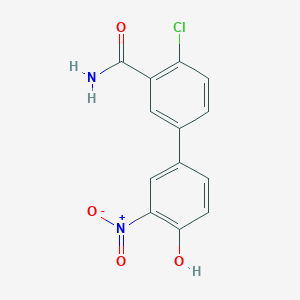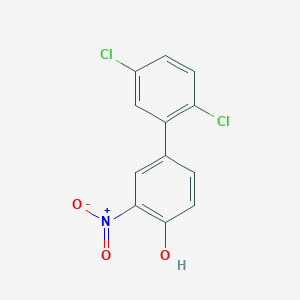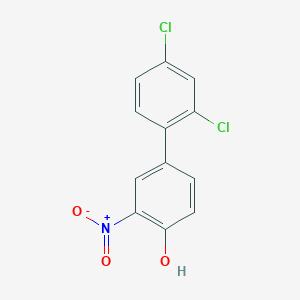
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% (4-CCNP-95) is a synthetic organic compound that has a wide range of applications in scientific research. It has a molecular formula of C10H8ClN3O3 and a molecular weight of 265.6 g/mol. 4-CCNP-95 is a yellow to light yellow crystalline solid with a melting point of 205-210°C. It is soluble in water and common organic solvents such as ethanol, acetone, and methanol. This compound is widely used in various scientific research applications due to its unique properties.
科学的研究の応用
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as an analytical reagent in the analysis of organic compounds. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% has been used in the synthesis of polymers, in the study of biochemistry and physiology, and in the study of enzyme-catalyzed reactions.
作用機序
The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosinase and lipoxygenase. It is also believed to act as a scavenger of free radicals, which can be beneficial in certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% are not yet fully understood. However, it is believed to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of certain cancer cell lines in vitro.
実験室実験の利点と制限
The main advantage of using 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% in laboratory experiments is its availability and low cost. It is also relatively easy to synthesize, and it is soluble in many common solvents. However, there are some limitations to using this compound. For example, it is not very stable and can degrade over time. In addition, it is toxic and should be handled with care.
将来の方向性
As 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% is a relatively new compound, there are many potential future directions for research. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in various fields. Other potential future directions include the development of more efficient synthesis methods and the exploration of new uses for this compound. Additionally, further research should be conducted into the safety and toxicity of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95%, as well as its environmental impact.
合成法
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% can be synthesized by a two-step method. The first step involves the reaction of 4-chlorophenol and 3-carbamoyl-4-chlorophenol in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting product with nitric acid. The product is then purified by recrystallization to obtain the desired 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95%.
特性
IUPAC Name |
2-chloro-5-(4-hydroxy-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-10-3-1-7(5-9(10)13(15)18)8-2-4-12(17)11(6-8)16(19)20/h1-6,17H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFENJAKGJZHIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686319 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol | |
CAS RN |
1261924-34-8 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382905.png)




![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)




![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)

